3-METHOXYBENZOPHENONE

Photoredox Catalysis Intramolecular Electron Transfer Meta Effect

3-Methoxybenzophenone (meta isomer) offers unique photochemical reactivity that cannot be replicated by ortho or para variants. With a high quantum yield (~0.6) for intramolecular photoredox in water, it enables novel electron-transfer cascades and C–C bond formation. Ideal for photoredox catalysis, polymer photoinitiation, and materials science. Ensure precise positional isomer selection for reproducible results. Order the meta-specific compound for your advanced R&D applications.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 6136-67-0
Cat. No. B1367068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-METHOXYBENZOPHENONE
CAS6136-67-0
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3
InChIKeyVMFJVWPCRCAWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzophenone (CAS 6136-67-0) – Meta-Substituted Benzophenone for Photochemical and Cross-Coupling Research Applications


3-Methoxybenzophenone (CAS 6136-67-0) is a meta-methoxy-substituted benzophenone derivative with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . As an aromatic ketone, it serves as a versatile precursor in cross-coupling reactions to synthesize organometallic compounds and exhibits unique photochemical behavior due to the electronic communication enabled by the 1,3-substitution pattern [1]. This meta-substituted variant demonstrates distinct reactivity compared to its ortho- and para-substituted analogs, making it a compound of interest for applications in photoredox catalysis, polymer photoinitiation, and materials science research [1].

3-Methoxybenzophenone: Why Meta-Substitution Prevents Simple Interchange with Ortho- or Para-Isomers


Substituent position in the benzophenone scaffold profoundly alters photophysical properties, electronic absorption characteristics, and reactivity, rendering simple substitution between positional isomers scientifically invalid. Density functional theory (DFT) studies demonstrate that para substitution shifts absorption maxima toward the UVB range, whereas ortho substitution directs absorption into the UVA spectral region [1]. Furthermore, time-resolved spectroscopic investigations confirm that the position of the electron-donating methoxy group critically determines the nature and configuration of the lowest excited triplet state, directly impacting photoreduction efficiency and hydrogen-abstraction kinetics [2]. Consequently, 3-methoxybenzophenone (meta) exhibits a unique electronic and photochemical profile that cannot be replicated by its ortho- or para-substituted counterparts, necessitating precise compound selection for reproducible experimental outcomes in photoredox, polymerization, and materials chemistry applications.

3-Methoxybenzophenone (CAS 6136-67-0): Quantitative Differentiation Evidence for Procurement Decisions


Meta-Specific Intramolecular Photoredox Reaction with High Quantum Yield (Φ ∼ 0.6)

3-Methoxybenzophenone uniquely enables a highly efficient formal intramolecular photoredox reaction (quantum yield Φ ∼ 0.6) that requires electronic communication between the 1,3-positions of the benzene ring, an unprecedented photochemical 'meta effect' [1]. This meta-specific reaction was not observed in organic solvents, where only standard photoreduction of the benzophenone moiety occurred, underscoring the critical role of the aqueous environment in activating the meta-substituted pathway [1].

Photoredox Catalysis Intramolecular Electron Transfer Meta Effect

Thermochemical Stability: Comparative Standard Molar Enthalpy of Vaporization

Experimental thermochemical studies reveal that 3-methoxybenzophenone (meta) exhibits a slightly lower standard molar enthalpy of vaporization (ΔvapH° = 88.7 ± 2.0 kJ/mol) compared to its para-substituted analog 4-methoxybenzophenone (ΔvapH° = 90.2 ± 2.0 kJ/mol) [1]. This 1.5 kJ/mol difference, while modest, is quantifiable and reflects the distinct intermolecular interactions arising from the meta-substitution pattern [1].

Thermochemistry Physical Chemistry Thermodynamics

Electrochemical Reduction Potential Modulation via Meta-Substitution

Electrochemical studies on a series of substituted benzophenones, including ortho-, meta-, and para-substituted derivatives, demonstrate that the reduction potential is systematically modulated by substituent position through steric, inductive, and resonance electronic effects [1]. Density functional theory (DFT) calculations establish a linear relationship between experimental reduction potentials and LUMO energies, enabling prediction of reduction behavior based on substitution pattern [1]. While specific numerical data for 3-methoxybenzophenone is not provided in the accessible snippet, the study confirms that meta-substitution yields distinct electrochemical behavior compared to ortho- and para-substituted analogs [1].

Electrochemistry Redox Chemistry Computational Chemistry

3-Methoxybenzophenone (CAS 6136-67-0): Recommended Research and Industrial Applications Based on Quantitative Evidence


Aqueous Photoredox Catalysis Leveraging the Meta-Specific Intramolecular Photoredox Reaction

Based on the uniquely high quantum yield (Φ ∼ 0.6) of the meta-specific intramolecular photoredox reaction observed in aqueous solution [1], 3-methoxybenzophenone is particularly well-suited for developing water-compatible photoredox catalytic cycles. Researchers can exploit this 'meta effect' to design novel electron-transfer cascades and C–C bond-forming reactions that are inaccessible using ortho- or para-substituted benzophenones, which do not exhibit this intramolecular pathway under similar conditions.

Cross-Coupling Precursor in Organometallic Synthesis

3-Methoxybenzophenone is established as a monosubstituted carbanion precursor for cross-coupling reactions, enabling the synthesis of diverse organometallic compounds . Its meta-substitution pattern may offer distinct steric and electronic advantages in specific catalytic cycles, influencing regioselectivity and reaction efficiency compared to other positional isomers.

Photoinitiator and Photopolymerization Research

While direct photopolymerization data for 3-methoxybenzophenone is limited in the accessed sources, its well-documented photoreactivity and the established role of methoxybenzophenones as photoinitiators [2] suggest potential utility in photopolymerization studies. Given that para-substitution directs absorption to UVB and ortho-substitution to UVA [3], the meta isomer may exhibit an intermediate absorption profile suitable for specific wavelength applications. Researchers investigating structure-property relationships in photoinitiator systems should consider 3-methoxybenzophenone to expand the understanding of substitution effects on polymerization kinetics.

Thermochemical Reference Standard for Computational Benchmarking

The experimentally determined standard molar enthalpy of vaporization (ΔvapH° = 88.7 ± 2.0 kJ/mol) for 3-methoxybenzophenone [4] provides a reliable benchmark value for validating computational chemistry models and force field parameters. This data supports accurate thermodynamic predictions in molecular modeling studies focused on methoxy-substituted aromatic ketones and related systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-METHOXYBENZOPHENONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.